molecular formula C55H92N6O5 B12706368 Einecs 283-180-5 CAS No. 84559-93-3

Einecs 283-180-5

Katalognummer: B12706368
CAS-Nummer: 84559-93-3
Molekulargewicht: 917.4 g/mol
InChI-Schlüssel: OKQSPVZOWURCQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 283-180-5 involves the reaction of stearic acid with N,N’-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea in a 2:1 molar ratio. The reaction typically occurs under controlled conditions, including specific temperature and pressure settings, to ensure the formation of the desired compound. The reaction may involve the use of solvents and catalysts to facilitate the process and improve yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves precise control of reaction parameters and continuous monitoring to ensure the quality of the final product. Post-reaction, the compound undergoes purification steps such as filtration, crystallization, and drying to obtain a pure and stable product.

Analyse Chemischer Reaktionen

Types of Reactions

Einecs 283-180-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Wissenschaftliche Forschungsanwendungen

Einecs 283-180-5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving lipid metabolism and cell membrane structure.

    Medicine: Investigated for its potential therapeutic properties and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its amphiphilic nature.

Wirkmechanismus

The mechanism of action of Einecs 283-180-5 involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of enzymes, and influencing cellular processes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Stearic Acid: A common fatty acid with similar structural features but lacks the urea component.

    N,N’-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea: A compound with similar urea functionality but without the stearic acid moiety.

Uniqueness

Einecs 283-180-5 is unique due to its combination of stearic acid and N,N’-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea, providing distinct physicochemical properties and a wide range of applications. Its dual functionality allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research and industry.

Eigenschaften

CAS-Nummer

84559-93-3

Molekularformel

C55H92N6O5

Molekulargewicht

917.4 g/mol

IUPAC-Name

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;octadecanoic acid

InChI

InChI=1S/C19H20N6O.2C18H36O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2-17H2,1H3,(H,19,20)

InChI-Schlüssel

OKQSPVZOWURCQS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.